4-cyclopropoxyaniline hydrochloride
Description
4-Cyclopropoxyaniline hydrochloride is an organic compound comprising an aniline moiety substituted with a cyclopropoxy group (–O–C₃H₅) at the para position, forming a hydrochloride salt. This structure enhances solubility in aqueous environments, making it relevant in pharmaceutical and synthetic chemistry applications.
Properties
CAS No. |
2768332-25-6 |
|---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-cyclopropyloxyaniline;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c10-7-1-3-8(4-2-7)11-9-5-6-9;/h1-4,9H,5-6,10H2;1H |
InChI Key |
VJIXNPFSRFJWDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropoxyaniline hydrochloride typically involves the reaction of 4-nitrophenol with cyclopropyl bromide to form 4-cyclopropoxy nitrobenzene. This intermediate is then reduced to 4-cyclopropoxyaniline using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. The final step involves the conversion of 4-cyclopropoxyaniline to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxyaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the aniline group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various reduced forms of the aniline group.
Substitution: Halogenated or nitrated derivatives of 4-cyclopropoxyaniline.
Scientific Research Applications
4-Cyclopropoxyaniline hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyclopropoxyaniline hydrochloride involves its interaction with specific molecular targets. The cyclopropoxy group can influence the electronic properties of the aniline ring, affecting its reactivity and binding affinity to biological molecules. The compound may interact with enzymes or receptors, modulating their activity and leading to various biochemical effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Differences
- Substituent Effects :
- The cyclopropoxy group in this compound introduces an ether linkage, which may enhance lipid solubility compared to alkyl or halogen substituents (e.g., 4-Chloro-N-(cyclopropylmethyl)aniline) . This property is critical for membrane permeability in drug design.
- N-Substituted analogs like 4-(1H-pyrazol-1-yl)aniline hydrochloride exhibit heterocyclic moieties, which can modulate receptor binding affinity in pharmaceuticals .
Physicochemical Properties
- Solubility : Hydrochloride salts generally improve water solubility. Cyclobenzaprine hydrochloride, for instance, meets USP purity standards (98.0–102.0%) for therapeutic formulations .
- Stability : Compounds like benzydamine hydrochloride require stability-indicating HPLC methods for quality control, a practice likely applicable to this compound .
Biological Activity
4-Cyclopropoxyaniline hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclopropyl group attached to an aniline moiety. Its molecular formula is , with a molecular weight of approximately 171.64 g/mol. The cyclopropyl group contributes to the compound's reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. Notably, compounds containing cyclopropyl groups have been shown to exhibit selective inhibition of carbonic anhydrase isoforms, which are implicated in cancer therapy and other diseases .
Interaction with Biological Targets
The presence of the cyclopropyl group enhances the compound's ability to form non-covalent interactions, such as hydrogen bonds, with proteins or enzymes involved in critical biochemical pathways. This facilitates its role in modulating enzymatic activity and influencing metabolic processes .
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have demonstrated that compounds with similar structures possess antimicrobial properties, suggesting potential applications in treating infections .
- Anticancer Properties : The compound may act as a selective inhibitor of enzymes relevant in cancer progression, making it a candidate for further investigation in cancer therapeutics .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of 4-cyclopropoxyaniline derivatives. These studies highlight the following findings:
- In Vitro Studies : A series of analogs were tested for their inhibitory effects on various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, warranting further exploration into their mechanisms .
- Structure-Activity Relationship (SAR) : Research has established SAR for cyclopropyl-containing anilines, revealing that modifications to the cyclopropyl group can enhance biological activity .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Cyclopropylaniline | Cyclopropyl group attached to aniline | Antimicrobial, anticancer |
| 4-(Trifluoromethyl)cyclopropylaniline | Trifluoromethyl group enhances reactivity | Potential BACE1 inhibitor |
| 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)aniline | Oxadiazole ring enhances binding affinity | Anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
